Euglobal Ia1
Euglobal Ia1
Euglobal ia1 belongs to the class of organic compounds known as xanthenes. These are polycyclic aromatic compounds containing a xanthene moiety, which consists of two benzene rings joined to each other by a pyran ring. Euglobal ia1 is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, euglobal IA1 is primarily located in the membrane (predicted from logP).
Brand Name:
Vulcanchem
CAS No.:
77794-63-9
VCID:
VC21229849
InChI:
InChI=1S/C23H30O5/c1-12(2)8-15-18-9-14(13(3)4)6-7-23(18,5)28-22-17(11-25)20(26)16(10-24)21(27)19(15)22/h6-7,10-15,18,26-27H,8-9H2,1-5H3
SMILES:
CC(C)CC1C2CC(C=CC2(OC3=C(C(=C(C(=C13)O)C=O)O)C=O)C)C(C)C
Molecular Formula:
C23H30O5
Molecular Weight:
386.5 g/mol
Euglobal Ia1
CAS No.: 77794-63-9
Cat. No.: VC21229849
Molecular Formula: C23H30O5
Molecular Weight: 386.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Euglobal ia1 belongs to the class of organic compounds known as xanthenes. These are polycyclic aromatic compounds containing a xanthene moiety, which consists of two benzene rings joined to each other by a pyran ring. Euglobal ia1 is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, euglobal IA1 is primarily located in the membrane (predicted from logP). |
|---|---|
| CAS No. | 77794-63-9 |
| Molecular Formula | C23H30O5 |
| Molecular Weight | 386.5 g/mol |
| IUPAC Name | 1,3-dihydroxy-10a-methyl-9-(2-methylpropyl)-7-propan-2-yl-7,8,8a,9-tetrahydroxanthene-2,4-dicarbaldehyde |
| Standard InChI | InChI=1S/C23H30O5/c1-12(2)8-15-18-9-14(13(3)4)6-7-23(18,5)28-22-17(11-25)20(26)16(10-24)21(27)19(15)22/h6-7,10-15,18,26-27H,8-9H2,1-5H3 |
| Standard InChI Key | GCAXPYWXIWWHHT-UHFFFAOYSA-N |
| SMILES | CC(C)CC1C2CC(C=CC2(OC3=C(C(=C(C(=C13)O)C=O)O)C=O)C)C(C)C |
| Canonical SMILES | CC(C)CC1C2CC(C=CC2(OC3=C(C(=C(C(=C13)O)C=O)O)C=O)C)C(C)C |
| Appearance | Oil |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator